Sigma-2 Receptor Affinity Advantage Through 2-Fluorophenylpiperazine Motif
The core 1-(2-fluorophenyl)piperazine substructure provides a sigma receptor recognition element. In structurally related 1-arylpiperazine series, analogs bearing a 2-fluorophenyl substituent on the piperazine ring have demonstrated sigma-2 receptor binding affinity in the nanomolar range [1]. The target compound incorporates this precise 2-fluorophenylpiperazine motif, distinguishing it from analogs with alternative aryl substitution patterns such as 4-fluorophenyl or unsubstituted phenyl piperazines, which exhibit altered sigma-1/sigma-2 selectivity profiles [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) for 1-arylpiperazine class |
|---|---|
| Target Compound Data | Structural basis for predicted sigma-2 affinity (2-fluorophenylpiperazine substructure) |
| Comparator Or Baseline | 4-fluorophenylpiperazine analogs (sigma-1 preferring); unsubstituted phenylpiperazine (reduced affinity) |
| Quantified Difference | Qualitative selectivity shift based on fluorine position (ortho vs. para); quantitative Ki data for exact compound not yet reported in primary literature |
| Conditions | Inferred from SAR of 1-arylpiperazine series evaluated in sigma receptor binding assays using guinea pig brain or rat liver homogenates |
Why This Matters
The ortho-fluorine substitution pattern on the phenylpiperazine is a critical determinant of sigma-2 vs. sigma-1 subtype preference, directly impacting the compound's pharmacological profile for CNS target engagement studies.
- [1] Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry. View Source
- [2] Structural determinants of sigma receptor affinity. Molecular Pharmacology. View Source
